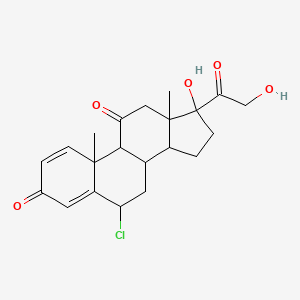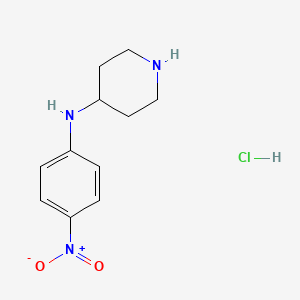![molecular formula C9H9N3O2 B15125594 Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B15125594.png)
Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction is efficient, with good functional group tolerance and high yields.
Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is also efficient and provides good yields.
Industrial Production Methods
Industrial production methods for Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production, given their efficiency and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biology: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Material Sciences: It has applications in material sciences due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s neuroprotective and anti-inflammatory effects are mediated through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Comparaison Avec Des Composés Similaires
Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridines: These compounds have similar structural features and are used in various chemical applications.
The uniqueness of this compound lies in its specific biological activities and the efficiency of its synthetic routes.
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
ethyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-8-10-6-11-12(7)8/h3-6H,2H2,1H3 |
Clé InChI |
FGSAGMALZLJJSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC2=NC=NN21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


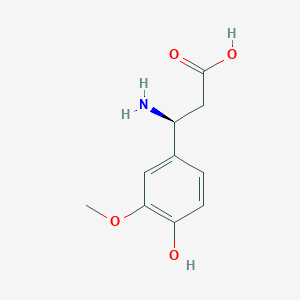
![benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B15125517.png)
![methyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15125519.png)
![[3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B15125526.png)
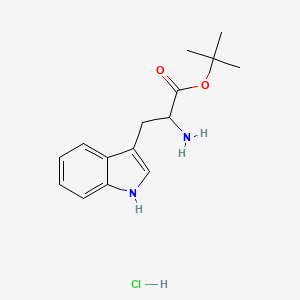
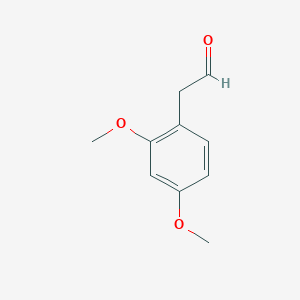
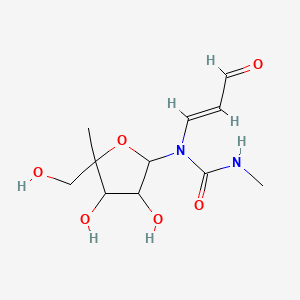
![L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]-(9CI)](/img/structure/B15125571.png)
![(15,16-Dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B15125576.png)
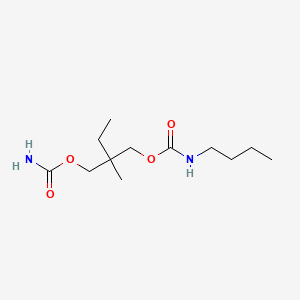
![6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15125605.png)
![cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl](/img/structure/B15125611.png)
